6-Tritylamino-nicotinic acid
Overview
Description
6-Tritylamino-nicotinic acid is a chemical compound with the molecular formula C25H20N2O2. It is a derivative of nicotinic acid, where the amino group at the 6-position of the pyridine ring is substituted with a trityl group (triphenylmethyl).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Tritylamino-nicotinic acid typically involves the reaction of nicotinic acid derivatives with trityl chloride in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous solvents such as dichloromethane or chloroform.
Base: Tertiary amines like triethylamine or pyridine.
Temperature: Room temperature to slightly elevated temperatures (25-40°C).
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Purification: Recrystallization or chromatographic techniques to isolate the pure compound.
Quality Control: Analytical methods such as HPLC and NMR spectroscopy to verify the compound’s structure and purity
Chemical Reactions Analysis
Types of Reactions: 6-Tritylamino-nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trityl-substituted pyridine oxides, while reduction can produce trityl-substituted pyridine amines .
Scientific Research Applications
6-Tritylamino-nicotinic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of advanced materials and chemical intermediates
Mechanism of Action
The mechanism of action of 6-Tritylamino-nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Modulate enzyme activity by acting as an inhibitor or activator.
Interact with Receptors: Influence receptor-mediated signaling pathways.
Affect Cellular Processes: Alter cellular redox states and metabolic pathways
Comparison with Similar Compounds
Nicotinic Acid: A precursor to 6-Tritylamino-nicotinic acid, known for its role in metabolism and as a vitamin B3 source.
Nicotinamide: Another derivative of nicotinic acid with similar biological activities.
Trityl-substituted Compounds: Other compounds with trityl groups that exhibit unique chemical and biological properties.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its trityl group provides steric hindrance and electronic effects that can influence its interactions with other molecules .
Properties
IUPAC Name |
6-(tritylamino)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2/c28-24(29)19-16-17-23(26-18-19)27-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-18H,(H,26,27)(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMITERXCIMRAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC=C(C=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649696 | |
Record name | 6-[(Triphenylmethyl)amino]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49647-10-1 | |
Record name | 6-[(Triphenylmethyl)amino]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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